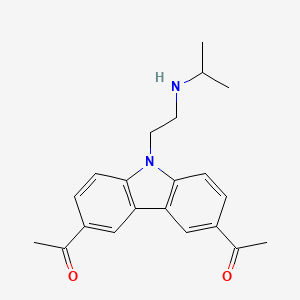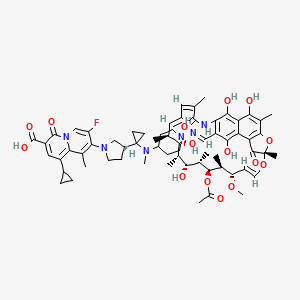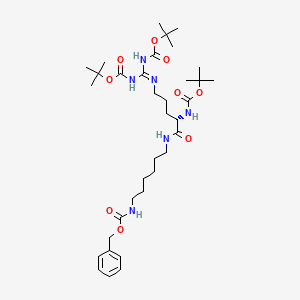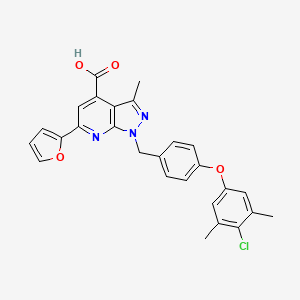
Mcl1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDK8-IN-III is a CDK8 inhibitor.
Scientific Research Applications
Role in Cellular Homeostasis
Mcl1-IN-3, targeting the MCL1 (myeloid cell leukemia-1) protein, plays a crucial role in cellular homeostasis. MCL1 is a key member of the Bcl-2 family, involved in cell proliferation, DNA damage response, autophagy, calcium handling, and mitochondrial quality control. Its impact extends beyond apoptosis, influencing various cellular pathways and states, including non-cancerous diseases (Widden & Placzek, 2021).
Interaction with Fortilin
MCL1 interacts with fortilin, a novel MCL1-interacting protein. This interaction is critical for cell survival, with MCL1 stabilizing fortilin in vivo, thus contributing to a pro-survival environment in cells (Zhang et al., 2002).
Cardiac Protection
Mcl1 3′-untranslated regions (3′-UTR) play a vital role in cardiac protection, preventing apoptosis in cardiomyocytes. This reveals potential gene therapy strategies involving Mcl1 3′-UTRs (Lyu et al., 2021).
Regulation in Cancer
MCL1 is deregulated in diffuse large B-cell lymphoma, contributing to therapy resistance. This suggests that targeting MCL1 could be therapeutic in certain cancer subtypes (Wenzel et al., 2013).
Influence on Cell Cycle and Apoptosis
MCL1 interacts with the cell cycle regulator proliferating cell nuclear antigen (PCNA), influencing cell cycle progression and apoptosis. This dual function highlights its regulatory significance in cellular processes (Fujise et al., 2000).
Modulation of Pre-mRNA Splicing
MCL1 pre-mRNA splicing is crucial for cancer cell apoptosis. Small molecule inhibitors targeting this process can sensitize cancer cells to apoptosis, providing a potential therapeutic approach (Gao & Koide, 2013).
Ubiquitination and Deubiquitination in Cancer
The balance of ubiquitination and deubiquitination of MCL1 plays a pivotal role in cancer cell chemoresistance. This balance is a potential target for cancer treatment strategies (Wu et al., 2020).
Role in Antitubulin Chemotherapy
MCL1's regulation is significant in cellular responses to antitubulin chemotherapeutics. This understanding can influence therapeutic strategies in cancer treatment (Cui & Placzek, 2016).
Binding Mechanism and Inhibitor Design
MCL1's conformational dynamics in response to inhibitors provide insights for designing novel MCL1 inhibitors, crucial for chemotherapeutic strategies (Marimuthu & Singaravelu, 2018).
Therapeutic Potential in Cancer
S63845, a specific MCL1 inhibitor, demonstrates significant anti-tumor activity, suggesting MCL1 as a target for various cancer treatments (Kotschy et al., 2016).
properties
CAS RN |
1814891-79-6 |
|---|---|
Molecular Formula |
C27H22ClN3O4 |
Molecular Weight |
487.94 |
IUPAC Name |
1-[[4-(4-chloro-3,5-dimethylphenoxy)phenyl]methyl]-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C27H22ClN3O4/c1-15-11-20(12-16(2)25(15)28)35-19-8-6-18(7-9-19)14-31-26-24(17(3)30-31)21(27(32)33)13-22(29-26)23-5-4-10-34-23/h4-13H,14H2,1-3H3,(H,32,33) |
InChI Key |
LTAWGVCXLNOXJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=CC=C(C=C2)CN3C4=C(C(=N3)C)C(=CC(=N4)C5=CC=CO5)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CDK8-IN-III; CDK8INIII; CDK8 IN III; CDK8IN-III; CDK8-INIII |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



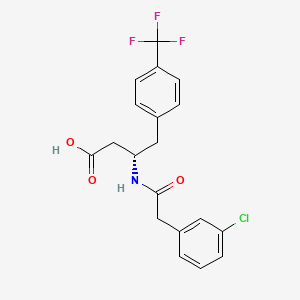
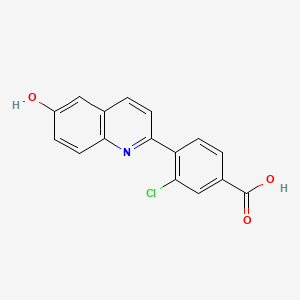
![2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid](/img/structure/B606497.png)
![[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)
![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)
![2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid](/img/structure/B606500.png)
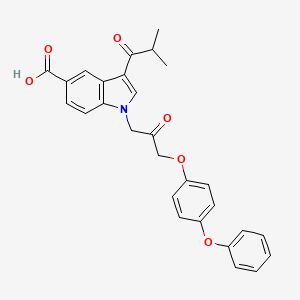
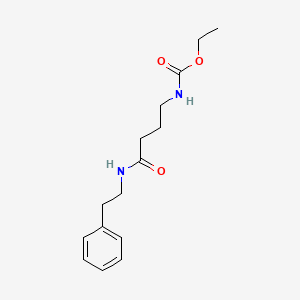
![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)
![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)
